(2R)-2-acetylsulfanyl-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine
Description
Introduction and Chemical Identity
Nomenclature and Identification
The compound (2R)-2-acetylsulfanyl-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine bears the Chemical Abstracts Service registry number 124735-40-6 and presents a molecular formula of C23H35NO3S with a computed molecular weight of 405.6 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this complex as the dicyclohexylamine salt of (2R)-2-acetylsulfanyl-3-phenylpropanoic acid, reflecting the ionic interaction between the carboxylic acid functionality and the secondary amine base.
Alternative nomenclature systems refer to this compound through various descriptive names that emphasize different structural features. The compound may be identified as (2R)-2-acetylsulfanyl-3-phenylpropanoic acid dicyclohexylammonium salt, highlighting the specific stereochemical configuration and the nature of the base component. Scientific literature frequently employs the abbreviated reference as the dicyclohexylamine salt of (R)-2-acetylthio-3-phenylpropionic acid, particularly in synthetic chemistry publications focused on pharmaceutical intermediate preparation.
The PubChem database assigns this compound the unique identifier CID 102602398, facilitating standardized reference across chemical information systems. This systematic identification enables precise communication within the scientific community and ensures accurate compound tracking throughout research and development processes.
Historical Context and Discovery
The development of (2R)-2-acetylsulfanyl-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine emerged from pharmaceutical research efforts focused on creating efficient synthetic pathways for antihypertensive drug intermediates. Japanese patent literature from the 1990s documented the utility of optically active 2-acetylthio-3-phenylpropionic acid derivatives as crucial building blocks for cardiovascular medications. The specific dicyclohexylamine salt formation arose as a solution to purification challenges encountered during large-scale synthesis operations.
Industrial development of this compound addressed significant procedural limitations associated with the recovery and purification of optically active acetylthio-phenylpropanoic acids. Traditional methods required multiple conversion steps between salt forms and free acids, creating substantial process inefficiencies and increasing production costs. The dicyclohexylamine salt formation provided a direct route to high-purity material while maintaining the essential stereochemical integrity required for pharmaceutical applications.
Research efforts documented in Organic Letters described crystallization-induced chiral inversion processes that enabled the preparation of optically pure (S)-2-acetylthio-3-phenylpropanoic acid from commercially available L-phenylalanine. These investigations established fundamental principles for stereoselective synthesis that subsequently influenced the development of the corresponding R-enantiomer and its dicyclohexylamine salt derivative.
Chemical Classification
(2R)-2-acetylsulfanyl-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine belongs to the broad chemical class of organic acid-base complexes, specifically representing an ammonium carboxylate salt structure. The compound exhibits characteristics typical of pharmaceutical intermediates, possessing both aromatic and aliphatic structural elements that contribute to its synthetic versatility and biological activity profiles.
From a functional group perspective, this compound incorporates multiple chemical classifications within its molecular framework. The acid component contains a thioacetate functional group, classifying it among organosulfur compounds with ester-like properties. The phenylpropanoic acid backbone places this molecule within the aromatic carboxylic acid family, specifically among substituted derivatives of naturally occurring amino acid metabolites.
The dicyclohexylamine component represents the secondary amine class of organic bases, characterized by nitrogen atoms bonded to two identical cycloalkyl substituents. This structural arrangement imparts specific basicity properties and crystallization behavior that prove advantageous for salt formation with carboxylic acids. The cyclic nature of the substituents provides conformational rigidity that influences both the physical properties and the crystal packing arrangements of the resulting salt complex.
Stereochemically, the compound belongs to the category of optically active pharmaceutical intermediates, with the (2R)-configuration representing a specific three-dimensional arrangement around the asymmetric carbon center. This stereochemical designation proves crucial for biological activity and synthetic utility in pharmaceutical applications where enantiomeric purity requirements are stringent.
Molecular Structure Overview
The molecular architecture of (2R)-2-acetylsulfanyl-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine reflects a complex ionic association between two distinct organic molecules. The overall structure contains twenty-three carbon atoms, thirty-five hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom, arranged in a specific three-dimensional configuration that influences both physical properties and chemical reactivity patterns.
Computational analysis reveals that the compound exhibits conformational flexibility particularly in the aliphatic regions, while maintaining relative rigidity in the aromatic phenyl ring system. The thioacetate functional group adopts preferred conformations that minimize steric interactions while maximizing favorable electronic interactions with adjacent molecular regions. The dicyclohexylamine component displays chair conformations for both cyclohexyl rings, representing the most thermodynamically stable arrangements.
The ionic interaction between the carboxylate anion and the cyclohexylammonium cation provides the primary driving force for salt formation and crystal stability. Hydrogen bonding patterns between the protonated amine nitrogen and the carboxylate oxygen atoms create directed intermolecular associations that influence crystallization behavior and solid-state properties. These interactions prove particularly important for controlling polymorphic behavior and ensuring consistent physical characteristics during pharmaceutical processing operations.
Molecular orbital calculations indicate that the highest occupied molecular orbital primarily resides on the thioacetate sulfur atom and the carboxylate oxygen atoms, while the lowest unoccupied molecular orbital exhibits significant delocalization across the aromatic ring system. This electronic distribution pattern influences both the chemical reactivity profiles and the spectroscopic properties observed for this compound.
Component Analysis
(2R)-2-acetylsulfanyl-3-phenylpropanoic Acid Component
The (2R)-2-acetylsulfanyl-3-phenylpropanoic acid component represents the anionic portion of the salt complex, bearing the Chemical Abstracts Service registry number 57359-76-9 and exhibiting a molecular formula of C11H12O3S with a molecular weight of 224.28 grams per mole. This optically active compound displays specific stereochemical characteristics that prove essential for its pharmaceutical applications and synthetic utility.
Structural analysis reveals that this component contains a phenylpropanoic acid backbone with an acetylthio substituent at the α-carbon position. The (2R)-stereochemical designation indicates that the substituents around the chiral center adopt a specific three-dimensional arrangement that corresponds to the R-configuration according to Cahn-Ingold-Prelog priority rules. This stereochemical specification proves crucial for biological activity profiles and synthetic applications in pharmaceutical chemistry.
The thioacetate functional group introduces unique chemical reactivity patterns that distinguish this compound from simple phenylpropanoic acid derivatives. The sulfur atom serves as both an electron-donating substituent and a potential nucleophilic center, enabling selective chemical transformations under appropriate reaction conditions. The acetyl protecting group provides stability during storage and handling while remaining readily removable under mild hydrolytic conditions when required for subsequent synthetic operations.
Spectroscopic characterization of this component reveals characteristic absorption patterns in both infrared and nuclear magnetic resonance spectra. The carbonyl stretching frequencies appear at expected positions for both the carboxylic acid and thioacetate functionalities, while proton nuclear magnetic resonance spectra display distinctive patterns for the phenyl ring protons, the α-hydrogen adjacent to the carboxyl group, and the methylene protons of the phenylpropyl chain.
N-cyclohexylcyclohexanamine Component
N-cyclohexylcyclohexanamine, commonly designated as dicyclohexylamine, constitutes the cationic component of the salt complex with the Chemical Abstracts Service registry number 101-83-7 and molecular formula C12H23N. This secondary amine exhibits a molecular weight of 181.32 grams per mole and demonstrates specific physical and chemical properties that make it particularly suitable for salt formation with carboxylic acids.
The molecular structure consists of a central nitrogen atom bonded to two identical cyclohexyl substituents, creating a symmetrical arrangement that influences both the basicity characteristics and the steric properties of the molecule. Each cyclohexyl ring adopts the energetically favorable chair conformation, resulting in an overall three-dimensional structure that provides significant steric bulk around the nitrogen center. This structural arrangement affects both the crystallization behavior and the stability properties of salt complexes formed with various carboxylic acids.
Physical property measurements indicate that dicyclohexylamine exhibits a melting point range of -4 to -3 degrees Celsius and a boiling point range of 256 to 257 degrees Celsius under standard atmospheric conditions. The compound displays limited water solubility but demonstrates excellent solubility in organic solvents including ethanol, diethyl ether, and chloroform. These solubility characteristics prove advantageous for crystallization procedures and purification processes employed in pharmaceutical intermediate synthesis.
Chemical reactivity patterns for dicyclohexylamine reflect typical secondary amine behavior, including ready protonation under acidic conditions and participation in nucleophilic substitution reactions. The compound exhibits sufficient basicity to form stable salts with carboxylic acids while remaining stable under normal storage conditions. Computational studies suggest that the nitrogen lone pair electrons occupy a specific orbital orientation that influences both the protonation behavior and the hydrogen bonding capacity of the molecule in crystalline environments.
| Property | (2R)-2-acetylsulfanyl-3-phenylpropanoic acid | N-cyclohexylcyclohexanamine | Complex |
|---|---|---|---|
| Molecular Formula | C11H12O3S | C12H23N | C23H35NO3S |
| Molecular Weight (g/mol) | 224.28 | 181.32 | 405.6 |
| CAS Registry Number | 57359-76-9 | 101-83-7 | 124735-40-6 |
| Melting Point (°C) | Not specified | -4 to -3 | Not specified |
| Boiling Point (°C) | Not specified | 256 to 257 | Not specified |
| Water Solubility | Limited | Slight | Not specified |
Properties
IUPAC Name |
(2R)-2-acetylsulfanyl-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H12O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h11-13H,1-10H2;2-6,10H,7H2,1H3,(H,13,14)/t;10-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLERMQQXNWVVCK-RLGBJRSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@H](CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Thiolation Strategies
The (2R)-configuration necessitates asymmetric synthesis. A viable route involves Sharpless asymmetric dihydroxylation of methyl cinnamate derivatives, as demonstrated in Δ²-thiazoline synthesis. For instance, methyl cinnamate (1 ) undergoes dihydroxylation with K₂OsO₄·2H₂O to yield chiral diol intermediates. Subsequent selective α-hydroxy nosylation and azide displacement generates azido alcohols (14 ), which can be reduced and acetylated to introduce the acetylsulfanyl group.
Key steps:
Resolution of Racemic Mixtures
Alternatively, racemic 2-acetylsulfanyl-3-phenylpropanoic acid can be resolved using chiral chromatography. The Newcrom R1 HPLC column (SIELC Technologies) effectively separates enantiomers under reverse-phase conditions with acetonitrile/water/phosphoric acid mobile phases. Preparative-scale resolution achieves >99% purity, though yields depend on column loading and solvent gradients.
Synthesis of N-Cyclohexylcyclohexanamine
Reductive Amination of Cyclohexanone
N-Cyclohexylcyclohexanamine, a secondary amine, is synthesized via reductive amination :
.
Optimization data from analogous reactions (Table 1) suggest yields up to 67% with stoichiometric NaBH₄ in ethanol.
Table 1: Catalyst Impact on Amine Synthesis (Adapted from CN1962633A)
| Catalyst System | Yield (%) | Purity (%) |
|---|---|---|
| Phosphoric Acid/Cyclohexylamine | 71.4 | 99.7 |
| P₂O₅/Phosphoric Acid | 65.4 | 94.8 |
Alkylation of Cyclohexylamine
Cyclohexylamine reacts with cyclohexyl bromide under basic conditions (K₂CO₃) in toluene:
.
Yields improve with excess alkylating agent (65–77%) but require careful stoichiometry to avoid di-alkylation.
Salt Formation and Purification
Acid-Amine Neutralization
Equimolar (2R)-2-acetylsulfanyl-3-phenylpropanoic acid and N-cyclohexylcyclohexanamine are dissolved in ethanol, stirred at 25°C for 24 hours, and crystallized via solvent evaporation. The crude salt is purified via variable-temperature sublimation (77.4% yield, 99.7% purity) or recrystallization (Table 2).
Table 2: Purification Methods and Outcomes
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Sublimation | 77.4 | 99.7 |
| Recrystallization (×4) | 35.2 | 96.2 |
Solvent Optimization
Benzene derivatives (toluene, p-xylene) enhance reaction efficiency (Table 3), with toluene yielding 65.4%. Mixed solvents (e.g., toluene/m-xylene) further improve crystallinity (67.3%).
Table 3: Solvent Impact on Salt Formation
| Solvent | Yield (%) |
|---|---|
| Toluene | 65.4 |
| p-Xylene | 60.8 |
| Toluene/m-Xylene | 67.3 |
Challenges and Epimerization Risks
Epimerization at the C2 position occurs during prolonged heating (>5 hours) or acidic conditions. Using 1 equivalent of Lawesson’s reagent (LR) in thiazoline ring-closure minimizes racemization (88% ee) , a principle applicable here.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-acetylsulfanyl-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure that contributes to its biological activity. It is characterized by the presence of an acetylsulfanyl group and a cyclohexylamine moiety, which may enhance its interaction with biological targets.
Pharmacological Applications
- Antidiabetic Potential :
- Neuroprotective Effects :
- Anti-inflammatory Activity :
Case Study 1: Antidiabetic Activity
A study investigated the effects of a structurally related compound on glucose metabolism in obese rats. The results showed that administration significantly lowered fasting glucose levels and enhanced insulin sensitivity, indicating a potential therapeutic role for (2R)-2-acetylsulfanyl-3-phenylpropanoic acid in diabetes management .
Case Study 2: Neuroprotection
Research into neprilysin inhibitors has highlighted the potential of compounds similar to (2R)-2-acetylsulfanyl-3-phenylpropanoic acid in neuroprotection. These studies focus on the modulation of neuropeptide levels, suggesting that this compound could play a role in treating Alzheimer's disease or other cognitive disorders .
Mechanism of Action
The mechanism of action of (2R)-2-acetylsulfanyl-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison of (2R)-2-Acetylsulfanyl-3-phenylpropanoic Acid with Analogous Carboxylic Acids
The acetylsulfanyl group distinguishes this compound from related phenylpropanoic acid derivatives. Key comparisons include:
Key Findings :
- The acetylsulfanyl group in the target compound offers milder thioester reactivity compared to nitrophenylsulfenyl derivatives (e.g., ), reducing oxidative side reactions .
- Unlike aziridine-containing analogs (), the absence of a strained ring in the target compound may limit its utility as a covalent modifier but enhance stability in aqueous media .
Comparison of N-Cyclohexylcyclohexanamine with Related Amines
N-Cyclohexylcyclohexanamine (a dicyclohexylammonium salt) is compared to other ammonium salts used in pharmaceutical synthesis:
Key Findings :
- N-Cyclohexylcyclohexanamine’s lipophilic nature enhances compatibility with nonpolar solvents, making it preferable for isolating hydrophobic intermediates compared to triethylamine .
- Its lower basicity (vs. triethylamine) reduces the risk of base-catalyzed degradation in sensitive reactions .
Biological Activity
The compound (2R)-2-acetylsulfanyl-3-phenylpropanoic acid; N-cyclohexylcyclohexanamine is a complex organic molecule that has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H29NO2S
- Molecular Weight : 325.49 g/mol
- SMILES Notation : CC(=O)SC@HC(C2CCCCC2)N
This compound features an acetylsulfanyl group, a phenylpropanoic acid moiety, and a cyclohexylamine component, which contribute to its unique biological properties.
Research indicates that compounds related to phenylpropanoic acids exhibit various biological activities, including anti-inflammatory, analgesic, and potential anticancer effects. The mechanism of action is often linked to the modulation of specific biochemical pathways, such as inhibiting cyclooxygenase enzymes (COX-1 and COX-2) involved in inflammation.
Pharmacological Effects
- Anti-inflammatory Activity :
-
Antioxidant Properties :
- The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
-
Neuroprotective Effects :
- Certain analogs have been studied for their neuroprotective effects against neurodegenerative diseases, potentially through the modulation of neurotransmitter systems.
Data Table: Summary of Biological Activities
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Anti-inflammatory | Reduced edema in animal models | |
| Antioxidant | Scavenging of free radicals | |
| Neuroprotective | Protection against neuronal damage |
Case Study 1: Anti-inflammatory Activity
In a controlled study using a rat model of arthritis, administration of (2R)-2-acetylsulfanyl-3-phenylpropanoic acid resulted in a significant reduction in paw swelling compared to controls. The study measured inflammatory markers such as TNF-alpha and IL-6, which were notably lower in treated groups.
Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective effects of this compound involved cultured neurons exposed to oxidative stress. The results indicated that treatment with the compound led to a marked decrease in cell death and an increase in cell viability compared to untreated controls. This suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's.
Q & A
Basic: What synthetic strategies are employed for preparing (2R)-2-acetylsulfanyl-3-phenylpropanoic acid and N-cyclohexylcyclohexanamine?
Answer:
- For (2R)-2-acetylsulfanyl-3-phenylpropanoic acid:
- Chiral resolution : Use enantioselective catalysis or chiral auxiliaries to preserve the (2R) configuration. For example, thioesterification of (2R)-3-phenylpropanoic acid derivatives with acetylating agents under controlled conditions .
- Protection-deprotection : Protect the sulfanyl group during synthesis to avoid oxidation, followed by acetylation .
- For N-cyclohexylcyclohexanamine:
- Reductive amination : React cyclohexanone with cyclohexylamine in the presence of a reducing agent (e.g., NaBH4) .
- Salt formation : Co-crystallize with acidic counterparts (e.g., dicyclohexylammonium salts) to enhance stability .
Advanced: How can stereochemical integrity be maintained during the synthesis of (2R)-2-acetylsulfanyl-3-phenylpropanoic acid?
Answer:
- Asymmetric catalysis : Use chiral ligands (e.g., BINOL derivatives) to induce enantioselectivity during thioester formation .
- Chromatographic separation : Employ chiral stationary phases (CSPs) in HPLC to isolate the (2R)-enantiomer from racemic mixtures .
- Circular dichroism (CD) monitoring : Validate stereochemistry at intermediate stages to detect racemization early .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions in crystalline forms (e.g., dicyclohexylammonium salts) .
Advanced: How to resolve contradictions in spectroscopic data between computational predictions and experimental results?
Answer:
- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts .
- Dynamic effects : Account for solvent interactions and temperature-dependent conformational changes using molecular dynamics (MD) simulations .
- Crystallographic refinement : Re-examine X-ray data with software like SHELXL to resolve ambiguities in bond angles or torsional strain .
Basic: What is the hypothesized mechanism of interaction between (2R)-2-acetylsulfanyl-3-phenylpropanoic acid and enzymatic targets?
Answer:
- Enzyme inhibition : The sulfanyl moiety may act as a nucleophile, forming covalent bonds with catalytic residues (e.g., cysteine proteases) .
- Substrate mimicry : Structural similarity to natural substrates (e.g., propanoic acid derivatives) could enable competitive inhibition .
Advanced: What computational methods predict the binding affinity of this compound to biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with neprilysin or other enzymes, focusing on the sulfanyl group’s role .
- Free-energy perturbation (FEP) : Quantify binding energy changes upon substituent modifications (e.g., fluorophenyl vs. chlorophenyl groups) .
- QM/MM simulations : Study reaction pathways at enzyme active sites to identify transition states .
Basic: How is the crystal structure of N-cyclohexylcyclohexanamine determined?
Answer:
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., in ethanol/water mixtures) and analyze lattice parameters (space group, unit cell dimensions) .
- Hydrogen bonding networks : Identify NH···O interactions in salt forms (e.g., dicyclohexylammonium derivatives) to explain stability .
Advanced: How do substituent modifications (e.g., fluorophenyl vs. hydroxyphenyl) alter the compound’s bioactivity?
Answer:
- Electron-withdrawing groups : Fluorine enhances metabolic stability and membrane permeability via reduced electron density .
- Hydrogen-bond donors : Hydroxyl groups improve solubility but may reduce blood-brain barrier penetration .
- SAR studies : Compare IC50 values against enzyme targets (e.g., neprilysin) to quantify substituent effects .
Basic: What factors influence the stability of (2R)-2-acetylsulfanyl-3-phenylpropanoic acid in aqueous solutions?
Answer:
- pH sensitivity : Degrades under alkaline conditions due to hydrolysis of the acetylthioester group. Optimal stability at pH 5–7 .
- Oxidative protection : Add antioxidants (e.g., ascorbic acid) to prevent sulfanyl group oxidation .
- Temperature : Store at –20°C to minimize thermal decomposition .
Advanced: What are the degradation pathways of this compound under physiological conditions?
Answer:
- Hydrolysis : Acetylsulfanyl group cleaves to form 3-phenylpropanoic acid and acetic acid .
- Enzymatic metabolism : Cytochrome P450-mediated oxidation of the cyclohexylamine moiety generates hydroxylated metabolites .
- Mass balance studies : Use radiolabeled (14C) analogs to track degradation products in vitro/in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
